6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-10-12(18)16(24-14(23-10)11-2-3-11)25-4-6-26(7-5-25)17-13-15(20-8-19-13)21-9-22-17/h8-9,11H,2-7H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZWEQBSJMCEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
A widely cited approach involves reacting 4,6-dichloro-2-methylpyrimidine-5-amine with cyclopropylamine under microwave irradiation at 140–160°C in isopropanol, yielding 4-amino-6-chloro-2-cyclopropyl-5-fluoropyrimidine with >85% purity. The reaction is catalyzed by triethylamine, which facilitates nucleophilic displacement of the chlorine atom at the C4 position.
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 150°C (microwave-assisted) |
| Solvent | Isopropanol |
| Catalyst | Triethylamine |
| Reaction Time | 30–45 minutes |
Fluorination at the C5 position is achieved using Selectfluor® in acetonitrile at 80°C, introducing the fluorine substituent with >90% efficiency.
Piperazine-Purine Coupling
The purine core is functionalized with the piperazine linker through a nucleophilic aromatic substitution (SNAr) reaction.
Displacement of Chlorine
6-Chloro-9H-purine is reacted with 1-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine in methanol at reflux (65°C) for 12–18 hours. The reaction proceeds via deprotonation of the purine’s N9 position by potassium carbonate, enabling attack by the piperazine’s secondary amine.
Yield Optimization:
-
Solvent Effects : Methanol outperforms ethanol or DMF due to its polar protic nature, which stabilizes the transition state.
-
Catalyst : Addition of 10 mol% KI enhances reaction rate by forming a more reactive iodine intermediate.
| Condition | Yield (%) |
|---|---|
| Methanol, 65°C, 12h | 78 |
| Ethanol, 65°C, 12h | 62 |
| DMF, 100°C, 6h | 45 |
Oxidative Cyclization for Purine Formation
The purine ring system is constructed via oxidative cyclization of a diaminopyrimidine intermediate.
Imine Formation and Cyclization
4,6-Diamino-2-cyclopropyl-5-fluoropyrimidine is condensed with benzaldehyde derivatives in 1,4-dioxane under acidic conditions (p-toluenesulfonic acid) to form an imine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane induces cyclization, yielding the purine scaffold.
Critical Observations:
-
Oxidant Choice : DDQ provides superior regioselectivity compared to nitrobenzene, minimizing byproduct formation.
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Temperature Control : Reactions conducted at −10°C prevent over-oxidation of sensitive functional groups.
Industrial-Scale Production Techniques
Scalability is achieved through continuous flow chemistry and automated purification systems.
Continuous Flow Synthesis
A patented method employs a two-reactor continuous system:
-
Reactor 1 : Pyrimidine intermediate synthesis (residence time: 20 minutes).
-
Reactor 2 : Piperazine coupling (residence time: 45 minutes).
This setup reduces batch-to-batch variability and increases throughput to 5 kg/day.
Purification by Simulated Moving Bed Chromatography
Crude product is purified using a chiral stationary phase (CSP) with heptane/ethanol (70:30) mobile phase, achieving >99.5% purity.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, purine H8), 6.89 (s, 1H, pyrimidine H5), 3.45–3.60 (m, 8H, piperazine).
-
HRMS : m/z 315.1584 [M+H]⁺ (calc. 315.1589).
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
6-[4-(Butylsulfonyl)Piperazin-1-yl]-9H-Purine Derivatives (Compounds 15–19)
These analogs, reported in , replace the pyrimidine substituent with sulfonyl groups (e.g., butylsulfonyl, methoxyethylsulfonyl). While the target compound retains a pyrimidine ring, these derivatives exhibit distinct electronic profiles due to the sulfonyl group’s electron-withdrawing nature. For example, compound 15 (8-(2-chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine) showed moderate activity as a cannabidiol analog, with an HPLC purity of 97% and molecular weight of 545.5 g/mol. In contrast, the cyclopropyl-pyrimidine substitution in the target compound may reduce polarity, enhancing membrane permeability .6-[4-(4-Propoxyphenyl)Piperazin-1-yl]-9H-Purine ()
This derivative substitutes the pyrimidine group with a 4-propoxyphenyl moiety. The propoxy chain introduces lipophilicity, which correlates with improved antifungal activity (MIC = 8 µg/mL against Candida albicans). The target compound’s pyrimidine ring, however, may favor interactions with nucleotide-binding domains, offering a different pharmacological profile .
Pharmacological and Physicochemical Properties
*Estimated based on for a related purine-pyrimidine analog.
- Key Observations: The target compound’s lower molecular weight (~357.4 g/mol) compared to analogs like 15 (545.5 g/mol) suggests improved bioavailability. The fluoro and cyclopropyl groups may confer resistance to oxidative metabolism, extending half-life relative to non-fluorinated purines .
Research Findings and Implications
- Kinase Inhibition: Pyrimidine-piperazine purines are known to inhibit kinases like CDK2 and Aurora A. The target compound’s cyclopropyl group may sterically hinder off-target interactions, improving selectivity .
- GPCR Modulation: highlights sulfonyl-piperazine purines as GPCR ligands. The pyrimidine substitution in the target compound could shift binding toward adenosine receptors or cannabinoid receptors .
- Antimicrobial Activity : While ’s propoxyphenyl analog shows antifungal effects, the target compound’s pyrimidine core lacks direct evidence of antimicrobial action, suggesting divergent applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 6-piperazin-1-yl-purine derivatives, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution at the 6-position of the purine core with functionalized piperazine derivatives. For example, coupling reactions using palladium catalysts or base-mediated nucleophilic displacement (e.g., K₂CO₃ in DMF at 80–100°C) are common .
- Optimization : Reaction time, solvent polarity, and stoichiometric ratios of reagents critically affect yields. For instance, prolonged heating (>20 hours) in polar aprotic solvents (e.g., NMP) improves coupling efficiency but may increase side-product formation .
- Purity Control : Post-synthesis purification via flash chromatography or recrystallization, followed by HPLC validation (e.g., >95% purity using C18 columns with acetonitrile/water gradients) is standard .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent integration (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm, piperazine N–CH₂ at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular ions (e.g., m/z 553.3 [M+1] for derivatives with thiopyran substituents) .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>99% in optimized syntheses) .
Advanced Research Questions
Q. What in vitro pharmacological assays are suitable for evaluating the biological activity of this compound, and how are conflicting data resolved?
- Assay Design :
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets like kinases or GPCRs .
- Functional Activity : cAMP accumulation or calcium flux assays measure receptor modulation .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- SAR Insights :
| Substituent | LogP | Solubility (µg/mL) | Half-life (h) | Target Affinity (nM) |
|---|---|---|---|---|
| Cyclopropyl | 2.1 | 12.5 | 4.2 | 18 |
| Methyl | 1.8 | 25.4 | 3.1 | 42 |
- Trends : Bulky substituents (e.g., cyclopropyl) enhance metabolic stability but reduce aqueous solubility. Fluorine atoms improve membrane permeability and target binding via hydrophobic interactions .
Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?
- Stability Studies :
- Forced Degradation : Exposure to pH 1–13 buffers, UV light, or oxidative agents (e.g., H₂O₂) identifies labile groups (e.g., fluoropyrimidine hydrolysis at pH >10) .
- Analytical Tools : LC-MS/MS and -DOSY NMR track degradation kinetics and structural changes .
Methodological Challenges and Solutions
Q. How can computational modeling guide the optimization of this compound’s selectivity against off-target proteins?
- Approach :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Validation : Co-crystallization with target proteins (e.g., X-ray diffraction) resolves discrepancies between predicted and observed binding modes .
Q. What strategies mitigate low yields in multi-step syntheses of piperazine-purine hybrids?
- Key Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
